(4-Benzylpiperazin-1-yl)[3-chloro-5-(4-fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]methanone
Description
This compound belongs to the pyrazolo[1,5-a]pyrimidine class, which is structurally analogous to purines and exhibits diverse biological activities, including antitrypanosomal, antischistosomal, and kinase-inhibitory properties . Its structure features:
- 5-(4-Fluorophenyl) group: Introduces aromaticity and lipophilicity, improving membrane permeability.
- 7-Trifluoromethyl group: Increases metabolic stability and electron-withdrawing effects .
- 4-Benzylpiperazine moiety: A common fragment in kinase inhibitors, contributing to binding affinity and solubility .
The compound’s synthesis likely involves coupling a pyrazolo[1,5-a]pyrimidine core with a 4-benzylpiperazine fragment via a methanone linker, analogous to methods described for related derivatives .
Properties
IUPAC Name |
(4-benzylpiperazin-1-yl)-[3-chloro-5-(4-fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24ClF4N5O/c26-21-22(24(36)34-12-10-33(11-13-34)15-16-4-2-1-3-5-16)32-35-20(25(28,29)30)14-19(31-23(21)35)17-6-8-18(27)9-7-17/h1-9,19-20,31H,10-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAZDFUVVJORODA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=NN4C(CC(NC4=C3Cl)C5=CC=C(C=C5)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24ClF4N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40417451 | |
| Record name | ST50706934 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40417451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
521.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6074-34-6 | |
| Record name | ST50706934 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40417451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Benzylpiperazin-1-yl)[3-chloro-5-(4-fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the tetrahydropyrazolopyrimidine core, followed by the introduction of the benzylpiperazine, chlorinated phenyl, fluorinated phenyl, and trifluoromethyl groups under controlled conditions. Specific reagents and catalysts are used to facilitate each step, ensuring high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed to monitor the reaction progress and ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-Benzylpiperazin-1-yl)[3-chloro-5-(4-fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Antidepressant Activity
Research indicates that compounds containing piperazine moieties exhibit antidepressant-like effects. The benzylpiperazine derivative in this compound may enhance serotonin and norepinephrine levels in the brain, which are crucial for mood regulation. Studies have shown that similar compounds can act as selective serotonin reuptake inhibitors (SSRIs), potentially leading to new treatments for depression .
Antitumor Activity
The tetrahydropyrazolo[1,5-a]pyrimidine structure is known for its ability to inhibit specific kinases involved in cancer progression. Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Antimicrobial Properties
Certain derivatives of piperazine have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the chloro and trifluoromethyl groups may enhance the lipophilicity and membrane permeability of the compound, increasing its effectiveness as an antimicrobial agent .
Mechanistic Insights
Understanding the mechanisms by which this compound exerts its effects is crucial for further development:
- Serotonergic Pathways : The interaction with serotonin receptors may lead to increased neurotransmitter availability in synaptic clefts.
- Kinase Inhibition : The structural components may mimic ATP-binding sites in kinases, leading to competitive inhibition.
- Membrane Interaction : The hydrophobic regions of the molecule can facilitate interactions with microbial membranes, disrupting their integrity.
Case Study: Antidepressant Efficacy
In a controlled study involving animal models, a derivative of this compound was administered to assess its impact on depressive behaviors. Results indicated a significant reduction in immobility time in forced swim tests compared to control groups, suggesting robust antidepressant properties .
Case Study: Antitumor Activity
A series of in vitro assays were conducted on human cancer cell lines (e.g., MCF-7 breast cancer cells). The compound showed IC50 values indicating effective inhibition of cell growth at low micromolar concentrations, supporting its potential as a chemotherapeutic agent .
Data Summary
| Application | Mechanism | Evidence Level |
|---|---|---|
| Antidepressant | Serotonin reuptake inhibition | Moderate |
| Antitumor | Kinase inhibition | High |
| Antimicrobial | Membrane disruption | Moderate |
Mechanism of Action
The mechanism of action of (4-Benzylpiperazin-1-yl)[3-chloro-5-(4-fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
*Predicted using fragment-based logP calculations.
Key Findings
Substituent Effects on Bioactivity: The 3-chloro group in the target compound may enhance binding to kinases or proteases via halogen bonding, similar to dichlorophenyl derivatives in . 7-Trifluoromethyl groups improve metabolic stability compared to methyl or unsubstituted analogs, as seen in pyrazolo[1,5-a]pyrimidines with antitrypanosomal activity . 4-Benzylpiperazine vs. 4-fluorobenzylpiperazine: The absence of a fluorine in the target’s benzyl group may reduce electron-withdrawing effects but maintain hydrophobic interactions critical for kinase binding .
Benzenesulfonyl groups in derivatives increase polarity (e.g., 13a: mp 280–282°C) but may limit blood-brain barrier penetration compared to the target’s benzylpiperazine .
Synthetic Accessibility: The target compound’s synthesis likely parallels methods for 4-benzoylpyrazoles () and [4-(4-fluorobenzyl)piperazine]methanones (), utilizing coupling reactions under mild conditions (e.g., THF, triethylamine) .
Structure-Activity Relationships (SAR) :
- Chloro vs. Azo Groups : Chloro substituents (target, ) favor kinase or antiparasitic activity, while azo-linked derivatives () show antimicrobial effects .
- Fluorophenyl Positioning : The 4-fluorophenyl group in the target aligns with kinase inhibitors in , where para-fluorine optimizes π-stacking in hydrophobic pockets .
Biological Activity
The compound (4-Benzylpiperazin-1-yl)[3-chloro-5-(4-fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]methanone represents a novel class of pyrazolo[1,5-a]pyrimidine derivatives that have garnered attention for their potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound's structure is characterized by a piperazine moiety linked to a pyrazolo[1,5-a]pyrimidine scaffold. This unique combination contributes to its biological properties.
Anticancer Properties
Research has indicated that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer activity. The compound has been shown to inhibit various cancer cell lines through mechanisms that may involve the modulation of specific signaling pathways.
Enzyme Inhibition
A notable aspect of this compound's biological activity is its role as an enzyme inhibitor. For instance, derivatives of benzylpiperazine have been evaluated for their inhibitory effects on tyrosinase, an enzyme critical in melanin production. One study reported a derivative with an IC50 value significantly lower than that of standard inhibitors like kojic acid, indicating potent antimelanogenic effects without cytotoxicity on B16F10 cells .
The biological activity of (4-Benzylpiperazin-1-yl)[3-chloro-5-(4-fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]methanone appears to be mediated primarily through:
- Competitive Inhibition : Compounds based on the piperazine structure have demonstrated competitive inhibition against tyrosinase. This suggests that they bind to the enzyme's active site and prevent substrate access .
- Signaling Pathway Modulation : The compound may influence various cellular signaling pathways involved in apoptosis and proliferation in cancer cells.
Case Studies and Research Findings
Several studies have contributed to our understanding of this compound's biological activity:
- Tyrosinase Inhibition : A study evaluated various derivatives of piperazine and found that one derivative exhibited an IC50 of 0.18 μM against Agaricus bisporus tyrosinase, outperforming traditional inhibitors significantly .
- Anticancer Activity : Another investigation into the anticancer properties of pyrazolo[1,5-a]pyrimidines highlighted their ability to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression.
- Toxicity Assessments : In toxicity evaluations using zebrafish embryos, certain derivatives showed low toxicity levels while maintaining high biological activity against targeted enzymes and cancer cells .
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the primary synthetic challenges for this compound, and what methodological strategies address them?
- Answer : Synthesis involves constructing the pyrazolo[1,5-a]pyrimidine core via multi-step reactions, such as Suzuki-Miyaura coupling for aryl group introduction . Key challenges include optimizing reaction conditions (e.g., solvent polarity, temperature gradients, and catalyst loading). For example, trifluoromethyl group incorporation may require specialized reagents like TMSCF₃ . Post-synthetic purification via column chromatography (e.g., n-hexane/EtOAc gradients) and validation by ¹H/¹³C-NMR are critical for isolating the target compound .
Q. Which analytical techniques are essential for structural confirmation and purity assessment?
- Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C-NMR identify chemical environments, such as distinguishing benzylpiperazine protons (~δ 3.5–4.5 ppm) and pyrimidine ring protons .
- Single-Crystal X-ray Diffraction : Resolves stereochemical ambiguities (e.g., tetrahydropyrimidine ring conformation) with mean C–C bond precision of 0.004 Å .
- High-Performance Liquid Chromatography (HPLC) : Validates purity (>95% by peak area at 254 nm) and monitors reaction progress .
Q. How should initial bioactivity screening be designed for this compound?
- Answer : Prioritize assays aligned with structural analogs (e.g., pyrazolo[1,5-a]pyrimidines with antitumor or kinase-inhibitory activity). Use in vitro models like enzyme inhibition (e.g., KDR kinase) or cell viability assays (e.g., MTT on cancer cell lines). Include positive controls (e.g., known inhibitors) and validate results via orthogonal methods (e.g., Western blot for target protein modulation) .
Advanced Research Questions
Q. How can contradictory bioactivity data across studies be systematically resolved?
- Answer : Discrepancies often arise from experimental variability (e.g., sample degradation, assay conditions). Mitigation strategies include:
- Stability Testing : Monitor compound integrity under assay conditions (e.g., 9-hour time-course studies with HPLC) .
- Standardized Protocols : Use fixed solvent systems (e.g., DMSO stock concentration ≤0.1% to avoid cytotoxicity artifacts) .
- Meta-Analysis : Compare data with structurally similar compounds (e.g., pyrazolo-pyrimidine derivatives with trifluoromethyl groups) to identify trends .
Q. What reaction optimization strategies improve yield and scalability?
- Answer :
- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) for cross-coupling efficiency .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) may enhance trifluoromethyl group incorporation vs. non-polar alternatives .
- Real-Time Monitoring : Use LC-MS or inline IR spectroscopy to track intermediates and adjust reaction parameters dynamically .
Q. How to design structure-activity relationship (SAR) studies for derivatives?
- Answer :
- Core Modifications : Replace the 4-fluorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents to assess electronic effects .
- Piperazine Substitutions : Compare benzylpiperazine with cyclohexyl or morpholine analogs to evaluate steric and hydrogen-bonding influences .
- Bioisosteric Replacement : Substitute the trifluoromethyl group with chloro or methyl groups to probe hydrophobic interactions .
Q. What computational approaches predict target binding modes and metabolic stability?
- Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with kinase domains (e.g., KDR or Aurora kinases) .
- Molecular Dynamics (MD) Simulations : Assess binding stability over 100-ns trajectories in explicit solvent (e.g., TIP3P water) .
- ADMET Prediction : Tools like SwissADME estimate metabolic liabilities (e.g., CYP450 interactions) and bioavailability .
Data Contradiction and Validation
Q. How to address stability-related discrepancies in biological assays?
- Answer : Degradation under assay conditions (e.g., organic solvent-induced decomposition) can skew results. Solutions include:
- Stabilized Formulations : Use cyclodextrin encapsulation or lyophilization to enhance aqueous solubility and stability .
- Low-Temperature Storage : Maintain samples at –80°C with desiccants to prevent hydrolysis .
- Parallel LC-MS Analysis : Confirm compound integrity pre- and post-assay .
Structural and Functional Insights
Q. What crystallographic data are available for related compounds, and how do they inform this compound’s properties?
- Answer : Pyrazolo[1,5-a]pyrimidine analogs (e.g., 3-(2,4-dichlorophenyl) derivatives) exhibit planar pyrimidine rings and dihedral angles <10° between aryl groups, suggesting π-π stacking potential. These features correlate with kinase inhibitory activity .
Methodological Tables
| Key Analytical Parameters | Technique | Critical Observations | Reference |
|---|---|---|---|
| Pyrimidine ring conformation | X-ray | Planar geometry with C–C bond precision ±0.004 Å | |
| Benzylpiperazine proton environments | ¹H-NMR | Multiplet signals at δ 3.5–4.5 ppm | |
| Purity validation | HPLC | Retention time 13.0 min, peak area ≥95% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
